
4-Chloro Maraviroc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro Maraviroc is a derivative of Maraviroc, a chemokine receptor antagonist primarily used in the treatment of HIV-1 infection. Maraviroc works by blocking the CCR5 receptor, which is essential for the entry of HIV into human cells
Mechanism of Action
Target of Action
4-Chloro Maraviroc, like Maraviroc, is a selective antagonist of the CCR5 co-receptor . The CCR5 receptor is found on the surface of certain human cells, including CD4 cells (T-cells), and plays a crucial role in the entry process of the HIV-1 virus into the host cell .
Mode of Action
This compound works as an entry inhibitor , blocking HIV from entering human cells . Specifically, it is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . By binding to CCR5, it prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV entry process . By blocking the interaction between HIV and CCR5, it prevents the membrane fusion events necessary for viral entry . Additionally, Maraviroc can activate the NF‐kB pathway and induce viral transcription in HIV-infected cells .
Pharmacokinetics
Maraviroc is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) . Renal clearance accounts for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours . It’s important to note that the pharmacokinetics of this compound may vary.
Result of Action
The primary result of this compound’s action is the prevention of HIV-1 entry into host cells . This leads to a reduction in viral load and can delay the progression of HIV-1 infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its metabolism by CYP3A4 suggests that agents modulating the activity of this enzyme could alter Maraviroc exposure . Therefore, dose adjustments may be necessary when coadministered with such agents .
Biochemical Analysis
Biochemical Properties
4-Chloro Maraviroc, like Maraviroc, is believed to interact with the CCR5 receptor, a chemokine receptor found on the surface of certain human cells . By binding to this receptor, it prevents the interaction between HIV-1 gp120 and CCR5, thereby blocking the entry of the virus into the host cell .
Cellular Effects
The primary cellular effect of this compound is its ability to prevent the entry of CCR5-tropic HIV-1 into host cells . This is achieved by blocking the interaction between the virus’s gp120 protein and the CCR5 receptor on the host cell .
Molecular Mechanism
This compound acts as a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This prevents the virus from entering human cells, thereby inhibiting infection .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, Maraviroc has been shown to have a half-life of approximately 16 hours . It is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance .
Dosage Effects in Animal Models
The effects of Maraviroc, and by extension this compound, are expected to vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Maraviroc, and likely this compound, is extensively metabolized by CYP3A4 . The major metabolic routes for Maraviroc involve oxidation and N-dealkylation . Unchanged Maraviroc is the major excreted component, accounting for 33% of the excreted compound .
Transport and Distribution
Maraviroc is known to be orally bioavailable , suggesting that it can be absorbed and distributed throughout the body.
Subcellular Localization
Given its mechanism of action, it is likely to be found at the cell membrane where it can interact with the CCR5 receptor .
Preparation Methods
The synthesis of 4-Chloro Maraviroc involves several steps, starting from the basic structure of MaravirocThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Chloro Maraviroc can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-Chloro Maraviroc has several scientific research applications, including:
Comparison with Similar Compounds
4-Chloro Maraviroc is compared with other CCR5 antagonists such as:
Properties
IUPAC Name |
4-chloro-4-fluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLZEJRCFABHBR-XIXIKTKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)

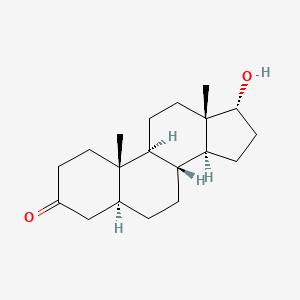
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
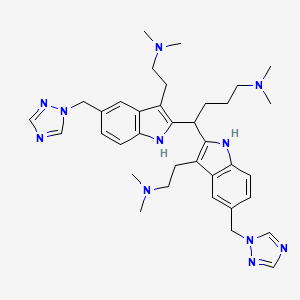
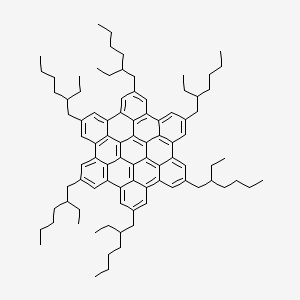
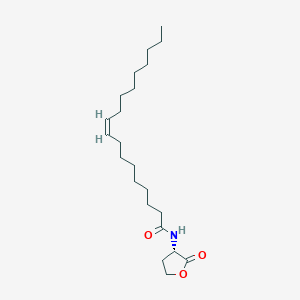
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
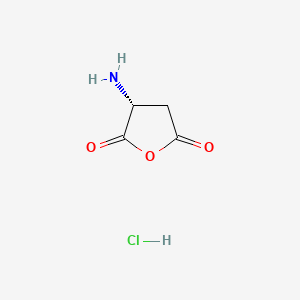
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584325.png)
